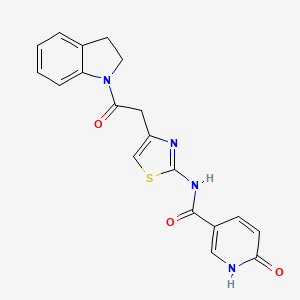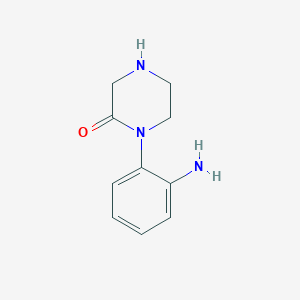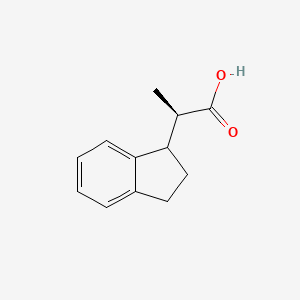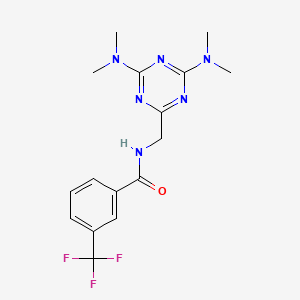
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolin-2-one derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against certain human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds, such as indolin-2-one derivatives, often involves complex organic chemistry reactions . For example, some are synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions are often catalyzed by various substances and can result in a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, one compound was reported as a yellow solid with a melting point of 219–220 °C .科学的研究の応用
Synthesis and Biological Evaluation
Researchers have developed eco-friendly, efficient methods for synthesizing a series of derivatives related to the parent compound, utilizing microwave irradiation and employing cyclocondensation techniques. These synthetic approaches aim to create compounds with potential CNS depressant and anticonvulsant activities, demonstrating the compound's role in neuroscience research. The derivatives have shown good CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. These findings are supported by a computational study predicting the compounds' binding modes to NMDA and AMPA receptors, highlighting their relevance in developing new treatments for neurological disorders (Nikalje et al., 2015).
Antimicrobial and Antitubercular Activity
Another significant application of these derivatives is in combating bacterial, fungal, and tubercular infections. Tetrahydropyrimidine–isatin hybrids, closely related to the compound , have been synthesized and screened for their antimicrobial activities. These hybrids demonstrate promising antibacterial, antifungal, and anti-tubercular activities, showcasing the compound's utility in addressing infectious diseases (Akhaja & Raval, 2012).
Anticancer Research
Research into the anticancer potential of derivatives has led to the synthesis of novel compounds with enhanced cytotoxic activity against various human cancer cell lines. The design and synthesis of new series of isatin derivatives, for instance, have greatly improved their cytotoxic activity, offering new avenues for anticancer therapy. These compounds have exhibited excellent anti-proliferative activities against gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells, underscoring their significance in cancer research and therapy development (Abu‐Hashem & Al-Hussain, 2022).
Novel Antiviral Agents
The exploration of water-soluble derivatives for intranasal administration against influenza and other respiratory infections has opened new paths in antiviral research. The derivatives of the parent compound have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, with potential for reducing the severity and duration of disease symptoms in infected models. This research demonstrates the compound's utility in developing novel antiviral agents, particularly for respiratory infections (Harnden et al., 1979).
作用機序
Target of Action
Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.
Mode of Action
Based on the structural similarity to other indolin-2-one derivatives, it may interact with its targets (like ache) and inhibit their function . This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
This could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Pharmacokinetics
Similar compounds have shown relatively favorable drug-like properties
Result of Action
If it acts as an ache inhibitor, it could lead to enhanced cholinergic transmission, which could have significant effects on neurological function .
将来の方向性
特性
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-6-5-13(10-20-16)18(26)22-19-21-14(11-27-19)9-17(25)23-8-7-12-3-1-2-4-15(12)23/h1-6,10-11H,7-9H2,(H,20,24)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDATZVSXMWCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide](/img/structure/B2744836.png)


![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2744845.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
![3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2744848.png)
